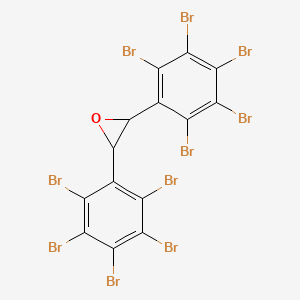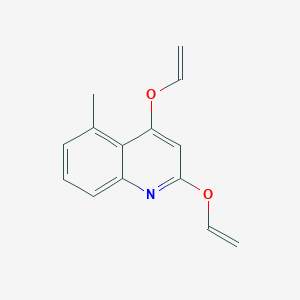![molecular formula C13H10O2 B14278567 2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane CAS No. 138853-11-9](/img/structure/B14278567.png)
2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane is a compound that features a phenyl ring substituted with a buta-1,3-diyn-1-yl group and a 1,3-dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane typically involves the coupling of a phenylacetylene derivative with a butadiyne moiety. One common method is the oxidative acetylene coupling, which can be carried out using palladium or copper catalysts under an inert atmosphere . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide
Reducing agents: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Halogenating agents: N-bromosuccinimide (NBS), iodine
Major Products
The major products formed from these reactions include diketones, carboxylic acids, alkanes, alkenes, and halogenated phenyl derivatives .
科学的研究の応用
2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane has several applications in scientific research:
作用機序
The mechanism of action of 2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, thereby modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .
類似化合物との比較
Similar Compounds
- 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde
- 5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid
- 3,3’-(Buta-1,3-diyne-1,4-diyl)dianiline
Uniqueness
2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane is unique due to its combination of a butadiyne moiety with a 1,3-dioxolane ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
138853-11-9 |
|---|---|
分子式 |
C13H10O2 |
分子量 |
198.22 g/mol |
IUPAC名 |
2-(4-buta-1,3-diynylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C13H10O2/c1-2-3-4-11-5-7-12(8-6-11)13-14-9-10-15-13/h1,5-8,13H,9-10H2 |
InChIキー |
CTTUEGDRLJQKRX-UHFFFAOYSA-N |
正規SMILES |
C#CC#CC1=CC=C(C=C1)C2OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


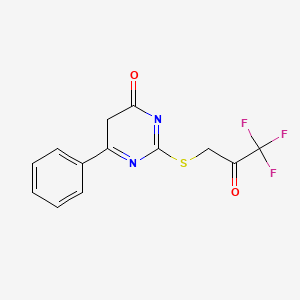
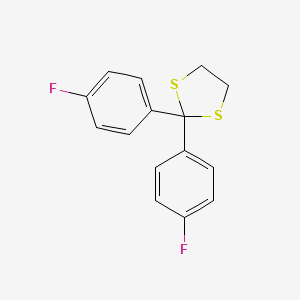
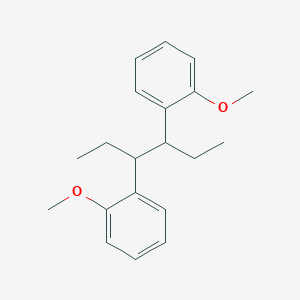
![Bis(acetyloxy)[bis(benzoyloxy)]plumbane](/img/structure/B14278505.png)
![4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline](/img/structure/B14278510.png)
![Tributyl[4-(methoxymethoxy)but-3-EN-2-YL]stannane](/img/structure/B14278517.png)
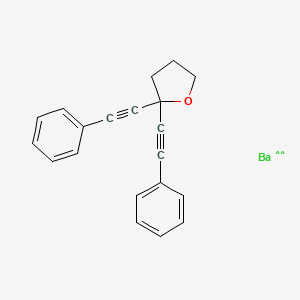
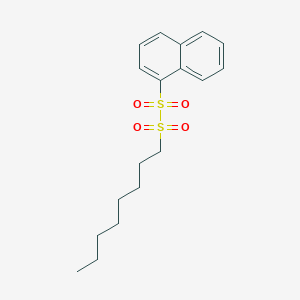
![4'-Ethyl-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14278536.png)

